molecular formula C19H16N2O3 B1675279 (E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile CAS No. 368836-72-0

(E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile

Cat. No.: B1675279
CAS No.: 368836-72-0
M. Wt: 320.3 g/mol
InChI Key: DTCCYSMPUUYHOF-LHQXNBGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LS-104 is a small-molecule inhibitor that targets the Janus kinase 2 (JAK2) enzyme. It is a non-ATP-competitive inhibitor, meaning it does not compete with adenosine triphosphate for binding to the enzyme. This compound has shown significant potential in inducing apoptosis in cells that possess the JAK2V617F mutation, which is commonly found in myeloproliferative disorders .

Preparation Methods

The synthesis of LS-104 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not fully disclosed in the available literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Chemical Reactions Analysis

LS-104 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

LS-104 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a tool compound to study the inhibition of JAK2 and its downstream signaling pathways.

    Biology: It helps in understanding the role of JAK2 in cell growth and apoptosis, especially in cells with the JAK2V617F mutation.

    Medicine: LS-104 is being investigated for its potential therapeutic applications in treating myeloproliferative disorders and other cancers that involve JAK2 mutations.

    Industry: It is used in the development of new drugs and therapeutic agents targeting JAK2

Mechanism of Action

LS-104 exerts its effects by inhibiting the kinase activity of JAK2. It binds to a site on the enzyme that is distinct from the ATP-binding site, thereby preventing the phosphorylation of JAK2 and its downstream targets. This inhibition leads to the induction of apoptosis in cells with the JAK2V617F mutation. The molecular targets and pathways involved include the JAK-STAT signaling pathway, which is crucial for cell growth and survival .

Comparison with Similar Compounds

LS-104 is unique in its non-ATP-competitive inhibition of JAK2. Similar compounds include:

    Ruxolitinib: An ATP-competitive JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.

    Fedratinib: Another ATP-competitive JAK2 inhibitor used for treating myelofibrosis.

The uniqueness of LS-104 lies in its ability to inhibit JAK2 without competing with ATP, which may offer advantages in terms of selectivity and reduced side effects .

Properties

CAS No.

368836-72-0

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

(2E,4E)-N-benzyl-2-cyano-5-(3,4-dihydroxyphenyl)penta-2,4-dienamide

InChI

InChI=1S/C19H16N2O3/c20-12-16(19(24)21-13-15-5-2-1-3-6-15)8-4-7-14-9-10-17(22)18(23)11-14/h1-11,22-23H,13H2,(H,21,24)/b7-4+,16-8+

InChI Key

DTCCYSMPUUYHOF-LHQXNBGVSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC=CC2=CC(=C(C=C2)O)O)C#N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C=C/C2=CC(=C(C=C2)O)O)/C#N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC=CC2=CC(=C(C=C2)O)O)C#N

Appearance

Solid powder

368836-72-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile
LS 104
LS-104
LS104 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile
Reactant of Route 2
(E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile
Reactant of Route 3
(E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile
Reactant of Route 4
(E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile
Reactant of Route 5
Reactant of Route 5
(E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile
Reactant of Route 6
(E,E)-2-(Benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.